Glycolaldehyde

Overview

Description

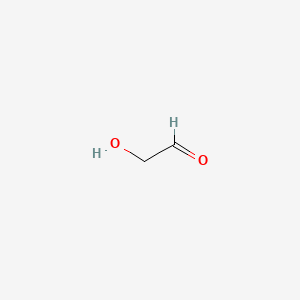

Glycolaldehyde, also known as hydroxyacetaldehyde, is the simplest molecule that contains both an aldehyde group (−CH=O) and a hydroxyl group (−OH). Its chemical formula is C₂H₄O₂, and it is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium. This compound is normally supplied as a white solid and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolaldehyde can be synthesized by the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . Another method involves the reaction of formaldehyde with hydrogen and carbon monoxide in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the preparation of pyrolysis oil, where it can constitute up to 10% by weight . The process involves the thermochemical fragmentation of carbohydrates, which yields this compound along with other compounds .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form glyoxal.

Reduction: It can be reduced to ethylene glycol.

Condensation: this compound can participate in the formose reaction, where it condenses to form more complex sugars.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of iron (II) sulfate.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Condensation: Basic or acidic conditions to facilitate the formose reaction.

Major Products:

Oxidation: Glyoxal.

Reduction: Ethylene glycol.

Condensation: Erythrose and other sugars.

Scientific Research Applications

Bio-Based Platform Molecule

Glycolaldehyde is increasingly recognized as a sustainable alternative to traditional fossil-based feedstocks in the chemical industry. Its production from renewable resources positions it as a key player in the transition towards greener chemistry.

- Production Methods : this compound can be synthesized through various methods, including:

- Applications in Chemical Synthesis : As a versatile building block, this compound can be further transformed into valuable chemicals such as ethylene glycol and glycolic acid, which are essential in producing biodegradable polymers and other materials .

Biochemical Applications

This compound plays a crucial role in biochemistry, particularly concerning advanced glycation end products (AGEs), which are implicated in various diseases.

- Formation of Advanced Glycation End Products : this compound acts as an intermediate in the formation of AGEs, which are linked to diabetic complications and cardiovascular diseases. Research indicates that this compound-modified proteins can adversely affect cellular functions, highlighting its significance in medical research .

- Interaction with Macrophages : Studies show that this compound-modified proteins undergo receptor-mediated endocytosis by macrophages, suggesting potential implications for immune response and inflammation .

Industrial Applications

This compound's properties make it suitable for various industrial applications:

- Solvent in Chemical Processes : this compound is utilized as a solvent in the production of coatings, inks, and adhesives. Its ability to dissolve various compounds enhances product quality and performance .

- Cleaning Products : It is incorporated into cleaning agents due to its effective solvency properties, helping to dissolve grease and contaminants efficiently .

- Textile and Leather Processing : this compound is employed in dyeing and finishing processes within the textile industry, contributing to improved product aesthetics and durability .

Case Study 1: this compound in Renewable Chemistry

A study demonstrated the feasibility of using this compound as a renewable platform molecule for producing ethylene glycol through catalytic processes. This approach not only reduces dependency on fossil fuels but also enhances sustainability within chemical manufacturing .

Case Study 2: this compound's Role in Disease Mechanisms

Research exploring the effects of this compound on protein modification revealed that it contributes significantly to the formation of AGEs, which are known to exacerbate diabetic vascular complications. This underscores the compound's importance in understanding disease pathophysiology and developing therapeutic strategies .

Mechanism of Action

Glycolaldehyde exerts its effects through several mechanisms:

AGE Formation: It reacts with proteins and short-chain aldehydes to form AGEs, which can lead to cellular damage and apoptosis.

Reactive Oxygen Species (ROS) Production: this compound increases ROS levels, leading to oxidative stress and mitochondrial dysfunction.

Adipogenesis: It disrupts insulin signaling and glucose uptake, contributing to obesity and insulin resistance.

Comparison with Similar Compounds

Glycolaldehyde is unique due to its simple structure and dual functional groups. Similar compounds include:

Glyoxal: Another simple aldehyde, but with two aldehyde groups.

Ethylene Glycol: A diol, which is the reduced form of this compound.

Glyceraldehyde: A triose sugar with similar reactivity but a larger structure.

Biological Activity

Glycolaldehyde (GA), the simplest aldose sugar, has garnered interest in biological research due to its potential roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its effects on cellular functions, mechanisms of action, and implications in diseases such as diabetes and cancer.

This compound is a small molecule with the chemical formula . It is formed through various metabolic pathways, including the oxidative degradation of glucose and lipid peroxidation. Its presence has been detected in different biological systems, indicating its significance in metabolic processes.

This compound exhibits several biological activities that can be categorized based on its effects on cellular signaling pathways:

-

Inflammatory Response Modulation :

- GA has been shown to enhance vascular inflammation by increasing the expression of adhesion molecules such as VCAM-1 and ICAM-1 in vascular smooth muscle cells (VSMCs) . This effect is mediated through the activation of nuclear factor kappa B (NF-κB) signaling pathways.

- In a study involving MOVAS-1 mouse VSMCs, co-incubation with GA at concentrations of 25-50 μM resulted in a dose-dependent increase in both protein and mRNA levels of these adhesion molecules, indicating a pro-inflammatory role for GA .

-

Oxidative Stress Induction :

- This compound induces oxidative stress by promoting the production of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage and apoptosis, particularly in cancer cells . For instance, GA was found to inhibit growth and induce apoptosis in MCF7 human breast cancer cells at concentrations as low as 20 μM, with significant increases in lipid peroxidation and protein carbonylation observed .

-

Cellular Signaling Pathways :

- GA activates several key signaling pathways involved in inflammation and cell survival. It enhances TNF-α-induced activation of the PI3K-AKT pathway and promotes phosphorylation of MAPK, which are critical for cellular responses to stress .

- The activation of IκBα kinase by GA leads to IκBα degradation and subsequent translocation of NF-κB into the nucleus, further amplifying inflammatory responses .

Study on Vascular Inflammation

A recent study investigated the effects of this compound on vascular inflammation using MOVAS-1 cells. The findings revealed that GA significantly upregulated adhesion molecules linked to atherosclerosis progression:

| Treatment Condition | VCAM-1 Protein Level | ICAM-1 Protein Level |

|---|---|---|

| Control | Baseline | Baseline |

| GA (25 μM) | Increased | Increased |

| GA (50 μM) | Further Increased | Further Increased |

This study highlights the potential role of this compound in exacerbating inflammatory conditions related to cardiovascular diseases .

This compound in Cancer Research

In another investigation focused on breast cancer cells, this compound was shown to induce apoptosis through oxidative mechanisms. The following table summarizes the observed effects:

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | None |

| 20 | 75 | Moderate |

| 100 | 30 | High |

The results indicated that higher concentrations of GA led to significant cytotoxic effects, implicating it as a potential target for therapeutic strategies against certain cancers .

Q & A

Basic Research Questions

Q. What spectroscopic methods are commonly employed to detect and characterize glycolaldehyde in interstellar environments?

this compound is primarily detected using rotational transition analysis in millimeter- and submillimeter-wave spectroscopy. Observational studies utilize radio telescopes (e.g., Green Bank Telescope, ALMA) to identify emission/absorption lines corresponding to its rotational energy states . For laboratory validation, Fourier-transform microwave spectroscopy is employed to confirm line frequencies and resolve structural ambiguities . Key challenges include distinguishing this compound from isomeric species and accounting for temperature-dependent line intensity variations (e.g., 8 K vs. 50 K state temperatures observed in different interstellar regions) .

Q. What are the established laboratory synthesis routes for this compound, and what are their limitations?

Two primary methods dominate:

- Gas-phase dimerization of the formyl radical (HCO): Quantum mechanical calculations suggest this barrierless reaction occurs efficiently on icy grain surfaces in interstellar environments, though terrestrial replication requires controlled cryogenic conditions .

- Ethanol oxidation pathways: Theoretical models propose ethanol as a precursor in gas-phase astrochemical reactions, but terrestrial synthesis faces scalability challenges due to competing reaction pathways and byproduct formation . Limitations include low yields in aqueous systems and difficulties in isolating this compound from polar solvents .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding this compound’s formation mechanisms in gas-phase versus grain-surface chemistry models?

Discrepancies arise from observational data in star-forming regions (e.g., Sagittarius B2) showing this compound abundance patterns that align with both gas-phase radical recombination and grain-surface polymerization . To resolve this:

- Multi-scale modeling: Combine quantum chemical simulations (e.g., density functional theory for reaction barriers) with astrochemical kinetics models to quantify dominant pathways under varying densities and temperatures .

- Observational benchmarking: Use ALMA’s high-resolution spectral data to map spatial distributions of this compound and co-detected species (e.g., acetic acid), which can discriminate between formation hypotheses .

Q. What methodological considerations are critical when investigating this compound’s role in adipogenesis and insulin resistance?

Key experimental design factors include:

- Dose-response calibration: this compound induces adipogenic transcription factors (PPARγ, C/EBPα) in a concentration-dependent manner (0.3–15 mM), requiring strict control over exposure duration and cell passage number .

- Mitochondrial function assays: Measure reactive oxygen species (ROS) production via fluorescent probes (e.g., DCFH-DA) and correlate with glucose uptake inhibition using 2-NBDG tracers .

- Data validation: Address contradictions in lipid accumulation metrics by combining Oil Red O staining with triglyceride quantification to differentiate adipocyte differentiation from hypertrophy .

Q. How can extraction efficiency of this compound from aqueous solutions be optimized given its strong polarity?

Traditional solvent extraction fails due to this compound’s high hydrophilicity (distribution coefficients <1). Advanced approaches include:

- Reactive extraction with ionic liquids (ILs): Phosphonium-based ILs (e.g., P666,14[N(CN)₂]) achieve distribution coefficients up to 13 via Schiff base formation with this compound. However, reversibility remains unproven, complicating IL regeneration .

- Chromatographic separation: Hydrophilic interaction liquid chromatography (HILIC) paired with evaporative light scattering detection (ELSD) improves recovery rates but requires optimization of mobile phase pH to prevent degradation .

Q. Data Analysis & Contradiction Resolution

Q. What statistical frameworks are recommended for analyzing contradictory this compound reactivity data across experimental conditions?

- Meta-analysis protocols: Apply mixed-effects models to account for variability in reaction conditions (e.g., pH, temperature) reported in studies of this compound’s glycation activity .

- Error source identification: Use principal component analysis (PCA) to isolate variables (e.g., aldehyde purity, incubation time) contributing to discrepancies in AGE formation rates .

- Reproducibility testing: Follow OECD guidelines for inter-laboratory validation of adipogenesis assays, standardizing cell lines (e.g., 3T3-L1) and endpoint measurements .

Q. How should researchers address inconsistencies in this compound’s observed interstellar abundance versus model predictions?

- Sensitivity analysis: Adjust key parameters in astrochemical networks (e.g., HCO abundance, cosmic-ray ionization rates) to identify thresholds where gas-phase models align with ALMA observations .

- Multi-wavelength campaigns: Cross-validate detections using complementary data from infrared (e.g., James Webb Space Telescope) and radio telescopes to constrain excitation conditions .

Q. Interdisciplinary Applications

Q. What novel analytical techniques could advance this compound research in astrobiology and prebiotic chemistry?

- Cryogenic mass spectrometry: Couple with tunable laser spectroscopy to characterize this compound’s isomerization behavior under simulated interstellar conditions (10–50 K) .

- Microfluidics-based reactors: Mimic protostellar disk environments to study this compound’s role in sugar polymerization, using in-situ Raman spectroscopy for real-time monitoring .

Properties

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074693 | |

| Record name | Acetaldehyde, hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless solid; [Merck Index], Solid | |

| Record name | Glycolaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.97 [mmHg] | |

| Record name | Glycolaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-46-8 | |

| Record name | Glycolaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycolaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycollaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0A0XPU08U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 °C | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.